![molecular formula C14H17N3O2S B2688802 (E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide CAS No. 957023-57-3](/img/structure/B2688802.png)
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide
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Description
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide, also known as PTMES, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of sulfonyl azide derivatives and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been used in the synthesis of hydrazine-coupled pyrazoles, which have shown significant activity against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Synthesis of Other Compounds
This compound can be used as an intermediate in the synthesis of other complex compounds. For example, it has been used in the synthesis of tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine .
In Vivo Metabolism Studies
The compound has been used in in vivo metabolism studies of N(substituted phenyl)-N′-(1,3,5-trimethyl pyrazole-4-yl)thioureas in rats . This helps in understanding the metabolic pathways and potential effects of these compounds in the body.
Catalyst in Chemical Reactions
The compound has been used as a catalyst in the synthesis of 1,3,5-trisubstituted 1H-pyrazoles . These reactions were carried out under microwave irradiation and solvent-free conditions, making the process environmentally friendly.
Antibacterial and Antiviral Activities
Pyrazole derivatives, such as the compound , have been widely applied in clinical practice for treating diseases like antitumor, anti-proliferative, anti-inflammatory, anti-angiogenic, nitric oxide carrier, antiviral and antibacterial .
Ligands for Generating Metallic Complexes
These compounds can also be used as ligands for generating metallic complexes . This has applications in various fields including material science and catalysis.
properties
IUPAC Name |
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-14(12(2)17(3)15-11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOWSJWQTDIXRW-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)ethenesulfonamide |
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